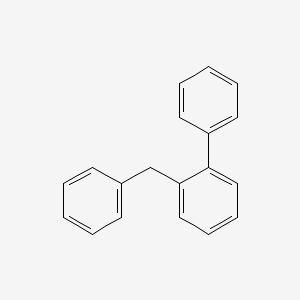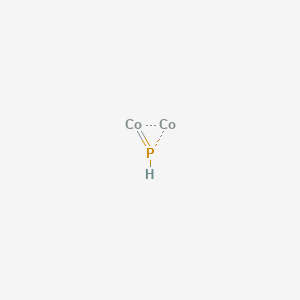
Cobalt;phosphanylidenecobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt;phosphanylidenecobalt is a coordination compound that features cobalt atoms bonded to phosphanylidenes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;phosphanylidenecobalt typically involves the reaction of cobalt salts with phosphanylidenes under controlled conditions. One common method is the chemical bath deposition technique, where cobalt salts are reacted with phosphanylidenes in a solution, leading to the formation of the desired compound . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where cobalt salts and phosphanylidenes are mixed under optimized conditions. The process may include steps such as precipitation, filtration, and purification to obtain the final product. Advanced techniques like solid-liquid separation and calcination in the presence of oxygen can be employed to enhance the stability and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cobalt;phosphanylidenecobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction may yield lower oxidation state cobalt complexes. Substitution reactions can result in a variety of cobalt-ligand complexes .
Aplicaciones Científicas De Investigación
Cobalt;phosphanylidenecobalt has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cobalt;phosphanylidenecobalt involves its interaction with molecular targets and pathways in biological systems. For example, in cancer cells, the compound can induce cell death through mechanisms such as ferroptosis, where it generates reactive oxygen species that damage cellular components . The compound’s ability to interact with proteins and DNA also plays a crucial role in its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to cobalt;phosphanylidenecobalt include other cobalt coordination complexes, such as:
- Cobalt(II) phosphate
- Cobalt(III) oxide
- Cobalt(II) chloride
Uniqueness
This compound is unique due to its specific coordination environment and the presence of phosphanylidenes, which impart distinct chemical and physical properties. Compared to other cobalt complexes, it may exhibit enhanced catalytic activity, stability, and biological activity .
Propiedades
Fórmula molecular |
Co2HP |
|---|---|
Peso molecular |
149.8481 g/mol |
Nombre IUPAC |
cobalt;phosphanylidenecobalt |
InChI |
InChI=1S/2Co.HP/h;;1H |
Clave InChI |
LJZGLCGFCNJCTO-UHFFFAOYSA-N |
SMILES canónico |
P=[Co].[Co] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


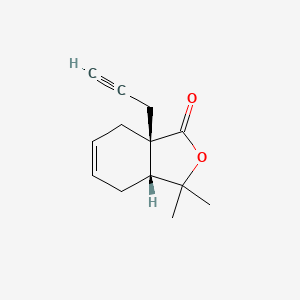
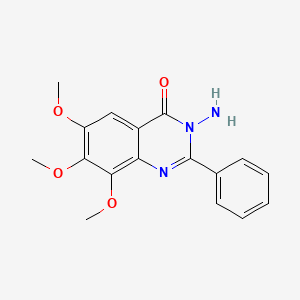
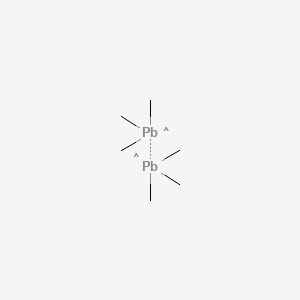
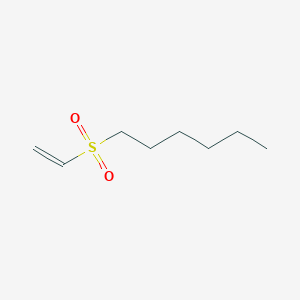
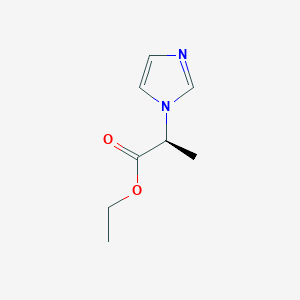
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
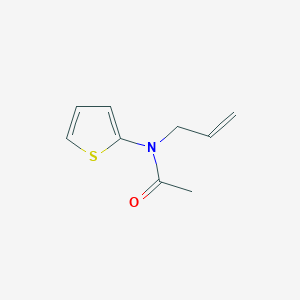
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
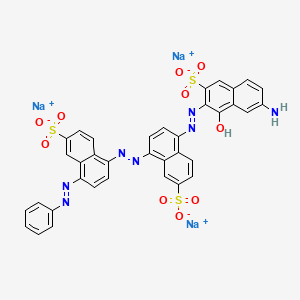

![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)


